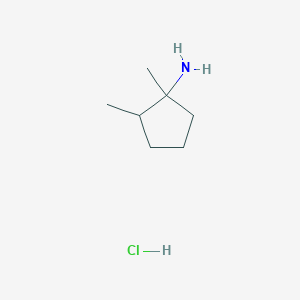

1,2-Dimethylcyclopentan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dimethylcyclopentan-1-amine;hydrochloride is a chemical compound . It has gained significant attention in various fields of research and industry.

Molecular Structure Analysis

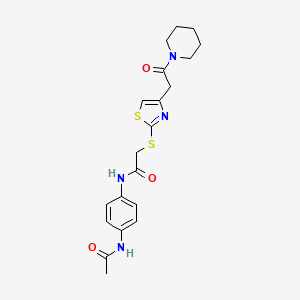

The molecular formula of 1,2-Dimethylcyclopentan-1-amine;hydrochloride is C7H16ClN . The InChI code is 1S/C7H15N.ClH/c1-7(2)5-3-4-6(7)8;/h6H,3-5,8H2,1-2H3;1H .Physical And Chemical Properties Analysis

1,2-Dimethylcyclopentan-1-amine;hydrochloride is a solid . It has a molecular weight of 149.66 .Scientific Research Applications

Organic Synthesis Applications

- Alkene and Alkyne Functionalization : Hydrozirconation of alkynes followed by transmetalation to dimethylzinc enables the synthesis of reactive alkenyl organometallic reagents. These reagents, upon addition to imines, facilitate the formation of allylic amine building blocks and C-cyclopropylalkylamines through a cyclopropanation reaction, showcasing a method for the stereoselective formation of carbon-carbon bonds (Wipf, Kendall, & Stephenson, 2003).

- Amide Formation in Aqueous Media : The study on amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) in aqueous media highlights the mechanism and conditions favorable for amide bond formation between carboxylic acids and amines. This process is crucial for bioconjugation applications, providing insights into the stability and reactivity of carbodiimide reagents in different pH conditions (Nakajima & Ikada, 1995).

Material Science Applications

- Synthesis of Structurally Diverse Libraries : Utilization of ketonic Mannich bases derived from 2-acetylthiophene as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates the role of 1,2-Dimethylcyclopentan-1-amine hydrochloride derivatives in the development of novel materials and chemicals with potential applications in various industries (Roman, 2013).

Bioconjugation Techniques

- Coupling Reagent for Bioconjugation : The use of 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a coupling reagent in aqueous-phase reactions for the covalent attachment of 1-octyl amine to sodium alginate. This modification leads to the creation of amphiphilic alginate-amide derivatives for microencapsulation applications, highlighting the utility of 1,2-Dimethylcyclopentan-1-amine hydrochloride derivatives in enhancing the properties of biopolymers (Yang, Ren, & Xie, 2011).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

1,2-dimethylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(6,2)8;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHBDBVFPRJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)

![2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2678949.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2678952.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(isoxazol-3-yl)acetamide](/img/structure/B2678954.png)

![2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2678955.png)

![2-Chloro-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]acetamide](/img/structure/B2678959.png)

![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)

![5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2678963.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678971.png)